molecular formula C16H12FNO4S B2974260 methyl 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291861-78-3

methyl 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2974260
CAS RN: 1291861-78-3
M. Wt: 333.33
InChI Key: CYDRIHPMEYUJCB-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the benzothiazine family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Biological Activities

A Facile Synthesis and Evaluation :A novel series of compounds starting from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate were synthesized. This process involved ring expansion and hydrazinolysis, yielding 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide derivatives. These synthesized compounds underwent preliminary evaluation for their antibacterial and antioxidant (DPPH radical scavenging) activities, highlighting their potential biological applications (Zia-ur-Rehman et al., 2009).

Efficient Synthesis Approach :Another study presented a straightforward synthesis method for methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt. This compound found application as a precursor for the synthesis of a new class of quaternary ammonium derivatives with potential antiosteoarthritis properties (Vidal et al., 2006).

Chemical Properties and Applications

High Yield Synthesis :Research on 4H-1,4-Benzothiazine-1,1-dioxide derivatives demonstrated their synthesis through almost quantitative reactions, indicating the high efficiency and yield of the synthesis process. These findings are crucial for potential large-scale applications in various scientific and medicinal fields (Montis et al., 2008).

Fluorinated Analogues for Antibacterial Studies :The synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides, which are analogues of the fluoroquinolone family of antibacterials, has been developed. Although the target compound didn't show remarkable antibacterial activity in vitro against the majority of strains tested, this research paves the way for the development of new antibacterial agents with potential modifications for enhanced efficacy (Vysokov et al., 1993).

Structural and Mechanistic Insights

Crystal Structure Analysis :The study of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide revealed extensive intramolecular hydrogen bonds stabilizing their structures. This research offers deep insights into the molecular configurations that could influence the biological activities and chemical properties of these compounds (Siddiqui et al., 2008).

properties

IUPAC Name

methyl 4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4S/c1-22-16(19)15-10-18(12-8-6-11(17)7-9-12)13-4-2-3-5-14(13)23(15,20)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDRIHPMEYUJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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